Methyl 1-propan-2-yl-1,2,4-triazole-3-carboxylate
Description
Methyl 1-propan-2-yl-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl ester group and a propan-2-yl substituent on the triazole ring
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common synthetic route involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol. The reaction is typically carried out under acidic conditions, using a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Substitution Reaction: Another method involves the substitution reaction of 1,2,4-triazole-3-carboxylic acid with propan-2-yl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with methanol to yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides, amines, or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 1-propan-2-yl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)10-4-8-6(9-10)7(11)12-3/h4-5H,1-3H3 |
InChI Key |
LACAJWDXIWZLDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC(=N1)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 1-propan-2-yl-1,2,4-triazole-3-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: It serves as a precursor for the synthesis of nucleoside analogues, such as Ribavirin, which is used in the treatment of viral infections.
Industry: In the chemical industry, it is utilized in the production of various fine chemicals and specialty chemicals. Its versatility makes it an important compound in the synthesis of diverse chemical products.
Mechanism of Action
The mechanism by which Methyl 1-propan-2-yl-1,2,4-triazole-3-carboxylate exerts its effects depends on its specific application. For example, in the case of antimicrobial activity, the compound may interfere with the microbial cell wall synthesis or protein synthesis pathways. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Methyl 1-ethyl-1,2,4-triazole-3-carboxylate: Similar structure with an ethyl group instead of propan-2-yl.
Methyl 1-phenyl-1,2,4-triazole-3-carboxylate: Contains a phenyl group instead of propan-2-yl.
Methyl 1-methyl-1,2,4-triazole-3-carboxylate: Contains a methyl group instead of propan-2-yl.
Uniqueness: Methyl 1-propan-2-yl-1,2,4-triazole-3-carboxylate is unique due to its specific substituent, which can influence its reactivity and biological activity. The presence of the propan-2-yl group may enhance its binding affinity to certain biological targets compared to other triazole derivatives.
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